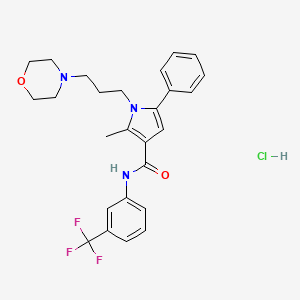

HC-067047 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-1-(3-morpholin-4-ylpropyl)-5-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28F3N3O2.ClH/c1-19-23(25(33)30-22-10-5-9-21(17-22)26(27,28)29)18-24(20-7-3-2-4-8-20)32(19)12-6-11-31-13-15-34-16-14-31;/h2-5,7-10,17-18H,6,11-16H2,1H3,(H,30,33);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYEPECVNCLAKTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1CCCN2CCOCC2)C3=CC=CC=C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29ClF3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of HC-067047 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

HC-067047 hydrochloride is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.[1][2][3][4] TRPV4 is a non-selective cation channel that is implicated in a variety of physiological processes, including mechanosensation, osmosensation, and thermosensation.[3] Its involvement in various pathological conditions has made it a compelling target for drug development. This technical guide provides a comprehensive overview of the mechanism of action of HC-067047, including its potency, selectivity, and effects on downstream signaling pathways. Detailed experimental protocols and data are presented to facilitate further research and development.

Core Mechanism of Action: TRPV4 Antagonism

This compound exerts its pharmacological effects by directly inhibiting the activity of the TRPV4 ion channel.[1][4] This inhibition is reversible and has been demonstrated across multiple species.[2][4] The antagonist activity of HC-067047 has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) values determined for human, rat, and mouse TRPV4 orthologs.

Data Presentation: Potency and Selectivity of HC-067047

The following tables summarize the quantitative data regarding the inhibitory activity of HC-067047 against TRPV4 and its selectivity over other related TRP channels.

Table 1: Potency of HC-067047 against TRPV4 Orthologs

| Species | IC50 (nM) | Experimental Method |

| Human | 48 | Whole-cell patch clamp[5][6] |

| Rat | 133 | Whole-cell patch clamp[5][6] |

| Mouse | 17 | Whole-cell patch clamp[5][6] |

Table 2: Selectivity Profile of HC-067047

| Ion Channel | Activity | Notes |

| TRPV1 | Significantly less potent | At least 100-fold higher IC50 compared to TRPV4[7] |

| TRPV2 | Significantly less potent | At least 100-fold higher IC50 compared to TRPV4[7] |

| TRPV3 | Significantly less potent | At least 100-fold higher IC50 compared to TRPV4[7] |

| TRPM8 | Less potent | ~10-fold higher IC50 compared to TRPV4[7] |

Signaling Pathways Modulated by HC-067047

The inhibition of TRPV4 by HC-067047 leads to the modulation of downstream signaling pathways that are crucial in various cellular processes. A key pathway identified involves the Calcium/calmodulin-dependent protein kinase II (CaMKII) and the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome.

TRPV4, CaMKII, and NLRP3 Inflammasome Signaling Axis

Activation of TRPV4 allows for an influx of calcium ions (Ca2+), which can subsequently activate CaMKII.[3][7] CaMKII is a serine/threonine kinase that plays a pivotal role in various signaling cascades, including those leading to inflammation.[1][8] Studies have shown that the inhibition of TRPV4 with HC-067047 can reduce the activation of the CaMKII-NLRP3 inflammasome pathway.[1][2] This is particularly relevant in the context of neuroinflammation and has been observed in models of depression.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of HC-067047.

Whole-Cell Patch Clamp for IC50 Determination

This protocol is designed to measure the inhibitory effect of HC-067047 on TRPV4 channel currents.

1. Cell Culture:

-

Human Embryonic Kidney (HEK293) cells stably expressing the human, rat, or mouse TRPV4 ortholog are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified 5% CO2 incubator.

-

Cells are passaged every 2-3 days and plated onto glass coverslips 24 hours before the experiment.

2. Electrophysiological Recording:

-

Coverslips with adherent cells are transferred to a recording chamber on the stage of an inverted microscope.

-

The standard extracellular solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.

-

The intracellular (pipette) solution contains (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, and 2 Mg-ATP, with the pH adjusted to 7.2 with KOH.

-

Borosilicate glass pipettes are pulled to a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Whole-cell recordings are performed using a patch-clamp amplifier. The membrane potential is held at -60 mV.

3. Experimental Procedure:

-

A stable whole-cell configuration is established.

-

TRPV4 channels are activated by applying a known agonist, such as 4α-Phorbol 12,13-didecanoate (4α-PDD), at a concentration that elicits a submaximal response (e.g., 1 µM).

-

Once a stable baseline current is recorded, increasing concentrations of HC-067047 are perfused into the recording chamber.

-

The current inhibition at each concentration is measured as the percentage reduction from the stable agonist-induced current.

-

Data are collected from multiple cells for each concentration.

4. Data Analysis:

-

The concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the HC-067047 concentration.

-

The IC50 value is determined by fitting the data to a sigmoidal dose-response equation using appropriate software (e.g., GraphPad Prism).

Calcium Influx Assay

This protocol measures the ability of HC-067047 to inhibit agonist-induced intracellular calcium elevation.

1. Cell Preparation:

-

HEK293 cells expressing the target TRPV4 ortholog are seeded in a 96-well black, clear-bottom plate at a density of 50,000 cells per well and cultured overnight.

2. Dye Loading:

-

The culture medium is removed, and cells are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the buffered solution for 30-60 minutes at 37°C in the dark.

-

After incubation, the cells are washed again to remove excess dye.

3. Compound Incubation and Fluorescence Measurement:

-

A baseline fluorescence reading is taken using a fluorescence microplate reader.

-

Cells are pre-incubated with various concentrations of HC-067047 or vehicle for 10-20 minutes.

-

The TRPV4 agonist (e.g., 4α-PDD) is then added to the wells, and the change in fluorescence intensity, corresponding to the increase in intracellular calcium, is monitored over time.

4. Data Analysis:

-

The peak fluorescence response following agonist addition is measured for each well.

-

The percentage of inhibition by HC-067047 is calculated relative to the response in the vehicle-treated control wells.

-

The IC50 value is determined by plotting the percentage of inhibition against the HC-067047 concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a valuable research tool and a potential therapeutic candidate due to its potent and selective antagonism of the TRPV4 channel. Its mechanism of action, involving the direct inhibition of TRPV4 and the subsequent modulation of downstream signaling pathways such as the CaMKII-NLRP3 inflammasome axis, highlights its potential in treating a range of disorders. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic applications of HC-067047 and other TRPV4 antagonists.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Regulation of intracellular Ca<sup>2+</sup>/CaMKII signaling by TRPV4 membrane translocation during osteoblastic differentiation [biophysics-reports.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pnas.org [pnas.org]

- 7. TRPV4 disrupts mitochondrial transport and causes axonal degeneration via a CaMKII-dependent elevation of intracellular Ca2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. JCI Insight - CaMKIIδ-mediated inflammatory gene expression and inflammasome activation in cardiomyocytes initiate inflammation and induce fibrosis [insight.jci.org]

HC-067047 Hydrochloride: A Technical Guide to its TRPV4 Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

HC-067047 hydrochloride is a widely utilized pharmacological tool for investigating the physiological and pathophysiological roles of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. As a potent and selective antagonist, understanding its precise selectivity profile is critical for the accurate interpretation of experimental results. This technical guide provides an in-depth overview of the quantitative data, experimental methodologies, and relevant signaling pathways associated with HC-067047's interaction with TRPV4.

Quantitative Selectivity Profile

The inhibitory potency of HC-067047 has been quantified across different species and against various other ion channels. The following tables summarize the available half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its selectivity.

Table 1: Inhibitory Potency (IC50) of HC-067047 against TRPV4 Orthologs

| Species | IC50 (nM) | Reference |

| Human | 48 ± 6 | [1][2] |

| Rat | 133 ± 25 | [1][2] |

| Mouse | 17 ± 3 | [1][2] |

| Endogenous Mouse (Urothelial Cells) | 22 ± 1 | [1][2] |

Table 2: Selectivity of HC-067047 against other TRP Channels and hERG

| Channel | Selectivity Fold (vs. hTRPV4) | IC50 | Reference |

| TRPV1 | >100-fold | >10 µM | [1] |

| TRPV2 | >100-fold | >10 µM | [1] |

| TRPV3 | >100-fold | >10 µM | [1] |

| TRPM8 | ~10-fold | Submicromolar | [1] |

| hERG | ~10-fold | Submicromolar | [1] |

Note: HC-067047 at concentrations up to 3.2 μM did not significantly agonize or antagonize other tested channels not listed above.[1]

Mechanism of Action

Studies have shown that HC-067047 acts as a non-competitive antagonist.[1][2] Its inhibitory action is observed against a variety of TRPV4-activating stimuli, including heat, cell swelling (hypotonicity), arachidonic acid, and synthetic ligands like 4α-phorbol 12,13-didecanoate (4α-PDD) and GSK1016790A.[1][2] This suggests that HC-067047 does not directly compete with these agonists for their binding sites but rather modulates the channel's activity through an allosteric mechanism.

Experimental Protocols

The determination of HC-067047's selectivity profile relies on established in vitro assays. The following are detailed methodologies for key experiments cited in the literature.

Patch-Clamp Electrophysiology

This technique is employed to directly measure the ion currents flowing through the TRPV4 channel in response to stimuli and the inhibitory effect of HC-067047.

-

Cell Preparation: Human embryonic kidney (HEK293) cells are transiently transfected with cDNA encoding for the human, rat, or mouse TRPV4 ortholog.

-

Recording Configuration: Whole-cell patch-clamp recordings are performed. Pipettes are filled with an internal solution typically containing CsCl or Cs-aspartate to isolate the currents of interest, and the external solution contains a physiological salt solution.

-

TRPV4 Activation: TRPV4 channels are activated by applying a known agonist, such as 4α-PDD or GSK1016790A, to the external solution.

-

Inhibition Assay: After establishing a stable baseline current, increasing concentrations of HC-067047 are applied to the bath solution to determine the concentration-dependent inhibition of the agonist-induced current.

-

Data Analysis: The recorded currents are measured, and the percentage of inhibition at each HC-067047 concentration is calculated. An IC50 value is then determined by fitting the concentration-response data to a sigmoidal curve.

Calcium Imaging

This high-throughput method measures changes in intracellular calcium concentration ([Ca2+]i) as an indicator of TRPV4 channel activity.

-

Cell Preparation: Similar to patch-clamp, HEK293 cells expressing the desired TRPV4 ortholog are used. Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.

-

Assay Procedure: Baseline fluorescence is recorded before the addition of a TRPV4 agonist. Upon activation of TRPV4, the influx of Ca2+ leads to an increase in fluorescence intensity.

-

Inhibition Measurement: To assess the inhibitory effect of HC-067047, cells are pre-incubated with various concentrations of the compound before the addition of the agonist. The reduction in the agonist-induced fluorescence signal is quantified.

-

Data Analysis: The change in fluorescence intensity is used to calculate the percentage of inhibition for each concentration of HC-067047, and an IC50 value is subsequently derived.

Visualizations

Signaling and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate a key signaling pathway involving TRPV4 and a typical experimental workflow for assessing the selectivity of an antagonist like HC-067047.

Caption: TRPV4 signaling pathway and point of inhibition by HC-067047.

Caption: Workflow for determining the IC50 of HC-067047 against TRPV4.

Conclusion

This compound is a highly potent and selective antagonist of the TRPV4 channel, with nanomolar efficacy against human, rat, and mouse orthologs. Its selectivity against other closely related TRP channels, such as TRPV1, TRPV2, and TRPV3, is excellent. While it shows some activity at TRPM8 and hERG channels at higher concentrations, a significant selectivity window exists for probing TRPV4 function. The non-competitive nature of its antagonism makes it a robust tool for inhibiting TRPV4 activation by a wide range of stimuli. The experimental protocols outlined in this guide provide a foundation for the continued investigation and application of this valuable pharmacological agent.

References

An In-depth Technical Guide to HC-067047 Hydrochloride: A Selective TRPV4 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

HC-067047 hydrochloride is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) cation channel.[1][2][3] This synthetic small molecule has emerged as a critical pharmacological tool for investigating the diverse physiological and pathophysiological roles of TRPV4. Its high affinity and selectivity make it an invaluable reagent for preclinical research in areas such as pain, inflammation, and visceral hypersensitivity. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological data, detailed experimental protocols, and the signaling pathways it modulates.

Introduction

This compound is a research chemical used to probe the function of the TRPV4 ion channel, a non-selective cation channel implicated in a wide array of cellular processes.[4] TRPV4 channels are activated by a variety of stimuli, including mechanical stress, changes in osmolarity, and temperature.[5] Due to its role as a polymodal cellular sensor, TRPV4 is a subject of intense investigation in numerous fields. This compound allows for the specific inhibition of this channel, enabling researchers to elucidate its contribution to cellular signaling and disease. It is important to note that this compound is intended for laboratory research use only and is not approved for human or veterinary applications.[1]

Mechanism of Action

This compound functions as a direct and reversible antagonist of the TRPV4 ion channel.[1][2] By binding to the channel, it prevents the influx of cations, primarily calcium (Ca²⁺), that is normally triggered by activating stimuli. This blockade of ion flux inhibits the depolarization of the cell membrane and the initiation of downstream signaling cascades that are dependent on TRPV4 activation. The inhibitory effect of HC-067047 has been demonstrated to be rapid and reversible upon washout of the compound.[2]

Pharmacological Data

The potency and selectivity of this compound have been characterized across different species and against other related ion channels.

| Parameter | Species/Channel | Value (IC₅₀) | Reference |

| Potency | Human TRPV4 | 48 nM | [1][3] |

| Rat TRPV4 | 133 nM | [1][3] | |

| Mouse TRPV4 | 17 nM | [1][3] | |

| Selectivity | TRPV1, TRPV2, TRPV3, TRPM8 | - | [2] |

Table 1: Potency and Selectivity of this compound. IC₅₀ values represent the concentration of the compound required to inhibit 50% of the TRPV4 channel activity.

Key Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

This technique is the gold standard for directly measuring the effect of HC-067047 on TRPV4 channel currents.

Objective: To quantify the inhibitory effect of HC-067047 on TRPV4 currents in a controlled in vitro system.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells are transiently or stably transfected with a plasmid encoding the human TRPV4 channel.

-

Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-5 MΩ when filled with intracellular solution.

-

Solutions:

-

Intracellular Solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.3 with KOH.

-

Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.

-

-

Recording:

-

Establish a whole-cell patch-clamp configuration on a TRPV4-expressing HEK293 cell.

-

Clamp the cell membrane potential at a holding potential of -60 mV.

-

Record baseline currents.

-

Apply a known TRPV4 agonist, such as 4α-Phorbol 12,13-didecanoate (4α-PDD), to elicit TRPV4-mediated currents.

-

Perfuse the cell with varying concentrations of this compound in the presence of the agonist.

-

Record the inhibition of the agonist-induced current.

-

-

Data Analysis: The reduction in current amplitude at each concentration of HC-067047 is used to calculate the IC₅₀ value.

In Vivo Model: Cyclophosphamide-Induced Cystitis in Mice

This model is used to assess the efficacy of HC-067047 in a preclinical model of visceral pain and bladder dysfunction.

Objective: To determine if HC-067047 can alleviate bladder overactivity in a mouse model of cystitis.

Methodology:

-

Animal Model: Adult female C57BL/6 mice are used. Cystitis is induced by a single intraperitoneal (i.p.) injection of cyclophosphamide (200 mg/kg). Control animals receive a vehicle injection.

-

Drug Preparation: this compound is dissolved in a vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline).

-

Drug Administration: 24-48 hours after cyclophosphamide injection, mice are administered HC-067047 (e.g., 10 mg/kg, i.p.) or vehicle.

-

Cystometry:

-

Mice are anesthetized, and a catheter is implanted into the bladder dome.

-

The bladder is continuously filled with saline at a constant rate.

-

Bladder pressure is monitored to record micturition cycles.

-

-

Data Analysis: Key parameters such as bladder capacity, micturition frequency, and voiding pressure are measured before and after drug administration to assess the effect of HC-067047. In some studies, HC-067047 has been shown to increase functional bladder capacity and reduce urination frequency in this model.[2]

In Vitro Functional Assay: Calcium Imaging

This assay provides a high-throughput method to screen for modulators of TRPV4 activity by measuring changes in intracellular calcium.

Objective: To measure the inhibitory effect of HC-067047 on TRPV4-mediated calcium influx.

Methodology:

-

Cell Preparation: Plate TRPV4-expressing cells (e.g., HEK293 or primary cells) onto glass-bottom dishes.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.

-

Imaging:

-

Mount the dish on an inverted fluorescence microscope equipped with a perfusion system and a camera.

-

Acquire baseline fluorescence images.

-

Perfuse the cells with a solution containing a TRPV4 agonist to induce calcium influx.

-

After a stable response is observed, co-perfuse with the agonist and HC-067047.

-

-

Data Analysis: The change in fluorescence intensity, which corresponds to the intracellular calcium concentration, is measured over time. The inhibitory effect of HC-067047 is quantified by the reduction in the agonist-induced fluorescence signal.

Signaling Pathways Modulated by HC-067047

By inhibiting TRPV4, HC-067047 blocks the initiation of several downstream signaling cascades. The primary event is the prevention of Ca²⁺ influx.

Activation of TRPV4 by various stimuli leads to an influx of calcium. This increase in intracellular calcium can then activate a multitude of downstream effectors, including calmodulin, protein kinase C (PKC), and mitogen-activated protein kinases (MAPKs).[6][7] These signaling pathways, in turn, regulate a wide range of cellular functions. HC-067047, by blocking the initial calcium entry through TRPV4, effectively prevents the activation of these subsequent signaling events.

Conclusion

This compound is an indispensable tool for researchers investigating the role of the TRPV4 ion channel. Its high potency and selectivity allow for the precise dissection of TRPV4-mediated signaling pathways in both in vitro and in vivo models. The experimental protocols and pathway information provided in this guide serve as a valuable resource for scientists and drug development professionals working to understand the multifaceted functions of TRPV4 in health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibition of the cation channel TRPV4 improves bladder function in mice and rats with cyclophosphamide-induced cystitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of the cation channel TRPV4 improves bladder function in mice and rats with cyclophosphamide-induced cystitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of TRPV4-mediated signaling pathways in an optimized human choroid plexus epithelial cell line - PMC [pmc.ncbi.nlm.nih.gov]

HC-067047 Hydrochloride: A Technical Guide to its Discovery, History, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

HC-067047 hydrochloride is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) cation channel. Since its discovery in the early 21st century, it has become an invaluable pharmacological tool for elucidating the diverse physiological and pathophysiological roles of TRPV4. This technical guide provides a comprehensive overview of the discovery, history, and key applications of HC-067047, with a focus on its mechanism of action, experimental protocols, and impact on various signaling pathways. Quantitative data are summarized in structured tables, and key experimental workflows and signaling cascades are visualized using diagrams in the DOT language.

Discovery and History

HC-067047 was identified through a high-throughput screening campaign for small-molecule antagonists of the human TRPV4 channel by Hydra Biosciences. The discovery was first reported in a 2010 publication in the Proceedings of the National Academy of Sciences by Everaerts et al.[1][2] The researchers were investigating TRPV4 as a potential therapeutic target for bladder dysfunction. The compound, then undisclosed, was selected for further study due to its ability to reduce Ca2+ responses induced by the TRPV4 agonist 4α-phorbol 12,13-didecanoate (4α-PDD) in a recombinant human TRPV4 expressing cell line.[1][3]

Subsequent characterization revealed that HC-067047 is a potent, selective, and reversible antagonist of TRPV4 channels across multiple species, including human, rat, and mouse.[1][4][5] Its discovery provided a crucial tool for researchers to investigate the role of TRPV4 in various physiological processes, including mechanosensation, osmosensation, and thermosensation, and its involvement in pathological conditions such as pain, inflammation, and organ dysfunction.[6][7] Although initially developed by researchers affiliated with Hydra Biosciences, its development status is now pending, with its primary therapeutic area of interest being urogenital diseases.[4]

Chemical Properties and Formulation

| Property | Value |

| Chemical Name | 2-Methyl-1-[3-(4-morpholinyl)propyl]-5-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide hydrochloride |

| Molecular Formula | C₂₆H₂₈F₃N₃O₂ · HCl |

| Molecular Weight | 507.98 g/mol |

| CAS Number | 883031-03-6 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and ethanol |

Pharmacological Data

In Vitro Potency and Selectivity

HC-067047 demonstrates potent antagonism of TRPV4 channels from different species. The half-maximal inhibitory concentrations (IC₅₀) have been determined in various assay systems.

| Species/System | Agonist | Assay Type | IC₅₀ (nM) | Reference |

| Human (recombinant) | 4α-PDD | Whole-cell patch clamp | 48 ± 6 | [1][3] |

| Rat (recombinant) | 4α-PDD | Whole-cell patch clamp | 133 ± 25 | [1][3] |

| Mouse (recombinant) | 4α-PDD | Whole-cell patch clamp | 17 ± 3 | [1][3] |

| Mouse (urothelial cells) | 4α-PDH | Ca²⁺ imaging | 22 ± 1 | [1] |

HC-067047 exhibits high selectivity for TRPV4 over other TRP channels, including TRPV1, TRPV2, TRPV3, and TRPM8, at concentrations up to 5 µM.[6]

In Vivo Efficacy

HC-067047 has been shown to be effective in various animal models, demonstrating its potential as a therapeutic agent.

| Animal Model | Condition | Administration | Key Findings | Reference |

| Mouse, Rat | Cyclophosphamide-induced cystitis | Intraperitoneal | Increased functional bladder capacity, reduced micturition frequency | [1][8] |

| Mouse | Streptozotocin-induced diabetic neuropathy | Subcutaneous | Attenuated mechanical allodynia | [9] |

| Mouse | Traumatic Brain Injury | Intracerebroventricular | Reduced vasogenic edema | |

| Mouse | Myocardial Ischemia/Reperfusion | Intraperitoneal | Reduced infarct size | [10] |

| Mouse | LPS-induced depression model | Intraperitoneal | Produced antidepressant-like effects | [11] |

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology

This protocol is adapted from studies characterizing the inhibitory effect of HC-067047 on TRPV4 currents.[1]

Objective: To measure TRPV4 channel activity in response to an agonist and its inhibition by HC-067047.

Cell Line: HEK293 cells stably expressing human, rat, or mouse TRPV4.

Materials:

-

HEK293-TRPV4 cells

-

External solution (in mM): 150 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH)

-

Internal solution (in mM): 150 CsCl, 5 EGTA, 10 HEPES (pH 7.4 with CsOH)

-

TRPV4 agonist (e.g., 4α-PDD)

-

This compound

-

Patch clamp rig with amplifier and data acquisition system

Procedure:

-

Culture HEK293-TRPV4 cells on glass coverslips.

-

Place a coverslip in the recording chamber and perfuse with external solution.

-

Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with internal solution.

-

Establish a whole-cell patch clamp configuration on a single cell.

-

Hold the cell at a membrane potential of -60 mV.

-

Apply the TRPV4 agonist to the bath to evoke an inward current.

-

Once a stable current is achieved, co-apply the agonist with varying concentrations of HC-067047.

-

Record the inhibition of the agonist-induced current.

-

Wash out HC-067047 to observe the reversibility of inhibition.

-

Analyze the data to determine the IC₅₀ value.

In Vitro Calcium Imaging

This protocol is based on methods used to assess the effect of HC-067047 on intracellular calcium concentration ([Ca²⁺]i).

Objective: To measure changes in [Ca²⁺]i in response to TRPV4 activation and inhibition by HC-067047.

Cell Line: Cultured primary cells (e.g., urothelial cells) or cell lines expressing TRPV4.

Materials:

-

Cells cultured on glass-bottom dishes

-

Fluo-4 AM or other suitable calcium indicator

-

Hanks' Balanced Salt Solution (HBSS)

-

TRPV4 agonist (e.g., GSK1016790A)

-

This compound

-

Fluorescence microscope with a calcium imaging system

Procedure:

-

Load cells with Fluo-4 AM in HBSS for 30-60 minutes at 37°C.

-

Wash the cells with HBSS to remove excess dye.

-

Mount the dish on the microscope stage and acquire baseline fluorescence images.

-

Perfuse the cells with a solution containing the TRPV4 agonist.

-

Record the increase in fluorescence intensity, indicating a rise in [Ca²⁺]i.

-

After a stable response is observed, introduce HC-067047 into the perfusion solution along with the agonist.

-

Monitor the decrease in fluorescence, indicating inhibition of calcium influx.

-

Analyze the fluorescence intensity changes over time to quantify the inhibitory effect.

In Vivo Cystometry in Mice

This protocol is derived from studies investigating the effect of HC-067047 on bladder function.[2][6]

Objective: To assess bladder capacity, voiding frequency, and other urodynamic parameters in conscious, freely moving mice.

Animal Model: C57BL/6 mice.

Materials:

-

Metabolic cages

-

Catheter tubing

-

Infusion pump

-

Pressure transducer and data acquisition system

-

This compound

-

Vehicle (e.g., saline with a small percentage of DMSO and Tween-80)

Procedure:

-

Anesthetize the mouse and implant a catheter into the dome of the bladder.

-

Allow the animal to recover from surgery.

-

Place the conscious mouse in a metabolic cage.

-

Connect the bladder catheter to an infusion pump and a pressure transducer.

-

Infuse saline into the bladder at a constant rate to elicit voiding contractions.

-

Record baseline urodynamic parameters for a set period.

-

Administer HC-067047 or vehicle via intraperitoneal injection.

-

Continue the saline infusion and record post-treatment urodynamic parameters.

-

Analyze the data for changes in intercontraction interval, voided volume, and bladder capacity.

Signaling Pathways and Mechanisms of Action

HC-067047 exerts its effects by directly blocking the TRPV4 ion channel, thereby preventing the influx of cations, primarily Ca²⁺, in response to various stimuli. The downstream consequences of this inhibition are cell-type and context-dependent.

General Experimental Workflow for Characterizing HC-067047

Caption: General workflow for the discovery and validation of HC-067047.

TRPV4 Signaling in Urothelial Cells and Inhibition by HC-067047

In the urinary bladder, TRPV4 is highly expressed in urothelial cells and plays a critical role in sensing bladder filling.[12][13] Mechanical stretch during filling activates TRPV4, leading to Ca²⁺ influx and subsequent ATP release, which in turn activates sensory neurons.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. pnas.org [pnas.org]

- 3. Role of TRPV4 in the Mechanotransduction of Shear Stress in Endothelial Cells - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Mechanotransduction via a TRPV4-Rac1 signaling axis plays a role in multinucleated giant cell formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. TRPV4 increases cardiomyocyte calcium cycling and contractility yet contributes to damage in the aged heart following hypoosmotic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TRPV4-mediated calcium increase: Significance and symbolism [wisdomlib.org]

- 8. Inhibition of the cation channel TRPV4 improves bladder function in mice and rats with cyclophosphamide-induced cystitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The selective TRPV4 channel antagonist HC-067047 attenuates mechanical allodynia in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activation of transient receptor potential vanilloid 4 involves in hypoxia/reoxygenation injury in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. TRPV4 inhibitor HC067047 produces antidepressant-like effect in LPS-induced depression mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Emerging roles of the TRPV4 channel in bladder physiology and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Transient receptor potential vanilloid type 4 (TRPV4) in urinary bladder structure and function - PMC [pmc.ncbi.nlm.nih.gov]

HC-067047 Hydrochloride: A Technical Guide to On-Target and Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

HC-067047 hydrochloride is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) cation channel. This document provides a comprehensive technical overview of its on-target and off-target pharmacological effects, drawing from preclinical research. It is intended to serve as a detailed resource for researchers and professionals in drug development, offering insights into the compound's mechanism of action, selectivity profile, and methodologies for its characterization. All quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction

HC-067047 is a small molecule inhibitor of the TRPV4 ion channel, a non-selective cation channel implicated in a variety of physiological processes, including mechanosensation, osmosensation, and temperature sensing. Due to its role in cellular calcium influx, TRPV4 has emerged as a therapeutic target for a range of conditions, including pain, inflammation, and visceral hypersensitivity. HC-067047 has been instrumental as a pharmacological tool to probe the function of TRPV4 in these processes. This guide synthesizes the available data on its on-target and off-target activities to facilitate its effective use in research and development.

On-Target Effects: Potent and Selective Antagonism of TRPV4

The primary pharmacological action of HC-067047 is the potent and reversible inhibition of the TRPV4 ion channel. This on-target activity has been consistently demonstrated across various species and experimental models.

In Vitro Potency

Electrophysiological and calcium imaging studies have established the high potency of HC-067047 in blocking TRPV4 activation. The half-maximal inhibitory concentrations (IC₅₀) are in the nanomolar range, with some variation between species.

| Species/Ortholog | Assay Type | IC₅₀ (nM) | Reference |

| Human TRPV4 | Whole-cell patch clamp | 48 | [1][2][3] |

| Rat TRPV4 | Whole-cell patch clamp | 133 | [1][2][3] |

| Mouse TRPV4 | Whole-cell patch clamp | 17 | [1][2][3] |

| Endogenous Mouse TRPV4 (urothelial cells) | Calcium imaging (Fura-2) | 22 | [3] |

In Vivo Efficacy and On-Target Validation

The on-target effects of HC-067047 have been validated in animal models, most notably in studies of bladder dysfunction. In wild-type mice with cyclophosphamide-induced cystitis, administration of HC-067047 increases functional bladder capacity and reduces micturition frequency.[1][2][4] Crucially, these effects are absent in TRPV4 knockout (Trpv4-/-) mice, providing strong evidence that the in vivo efficacy of HC-067047 is mediated through its specific inhibition of the TRPV4 channel.[1][2][4]

Cellular Effects of TRPV4 Inhibition by HC-067047

Inhibition of TRPV4 by HC-067047 leads to a range of downstream cellular effects, primarily related to the modulation of calcium signaling and its consequences.

| Cell Line/Tissue | Treatment Conditions | Observed Effect | Reference |

| HEI-OC1 cells | 1 µM for 24 hours | Decreased TRPV4 mRNA and protein expression | [1][4] |

| HEI-OC1 cells | 1 µM for 48 hours | Inhibition of cell proliferation | [1][4] |

| HEI-OC1 cells | 1 µM for 48 hours | Promotion of cell apoptosis | [1][4] |

| Cardiomyocytes | 1 µM | Prevents hypoosmotic stress-induced cell death | |

| bEnd.3 cells | Pre-treatment | Blocks shockwave-induced calcium influx | [5] |

Signaling Pathway of TRPV4 Antagonism

The binding of HC-067047 to the TRPV4 channel prevents its opening in response to various stimuli, thereby blocking the influx of cations, primarily Ca²⁺. This interruption of the initial signaling event has numerous downstream consequences.

Figure 1. Mechanism of action of HC-067047 as a TRPV4 antagonist.

Off-Target Effects and Selectivity Profile

A critical aspect of characterizing any pharmacological tool is understanding its selectivity. While HC-067047 is widely regarded as a selective TRPV4 antagonist, it is important to consider its activity at other potential targets.

Activity at Other TRP Channels

HC-067047 has been profiled against a panel of other TRP channels, demonstrating a high degree of selectivity for TRPV4.

| Ion Channel | Activity | Reference |

| TRPV1 | Little to no activity | [6] |

| TRPV2 | Little to no activity | [6] |

| TRPV3 | Little to no activity | [6] |

| TRPM8 | Reduced potency (IC₅₀ = 780 nM) | [6] |

| TRPA1 | Little to no activity | |

| TRPC5 | Little to no activity |

Activity at Other Ion Channels

Screening against a broader panel of ion channels has revealed some off-target activity, albeit at significantly higher concentrations than those required for TRPV4 inhibition.

| Ion Channel | Activity | Reference |

| hERG | Reduced potency (IC₅₀ = 368 nM) | [6] |

| hKv1.3 | Little to no activity | |

| rKv1.2 | Little to no activity | |

| mTRPM7 | Little to no activity |

Note: A comprehensive screen of HC-067047 against a broad panel of kinases has not been identified in the public domain. Researchers should exercise caution and consider performing such screens if downstream effects could be influenced by off-target kinase inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide detailed protocols for key experiments used to characterize the activity of HC-067047.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for measuring ion channel activity directly. The following protocol is a composite based on methodologies reported in studies of HC-067047.

Objective: To measure the inhibitory effect of HC-067047 on TRPV4-mediated currents in a heterologous expression system (e.g., HEK293 cells).

Materials:

-

HEK293 cells transiently or stably expressing the TRPV4 channel of interest

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pipette pulling

-

Extracellular Solution (ECS): 126 mM NaCl, 3 mM KCl, 2 mM MgSO₄, 2 mM CaCl₂, 1.25 mM NaH₂PO₄, 26.4 mM NaHCO₃, and 10 mM glucose. Osmolarity adjusted to ~290 mOsm and bubbled with 95% O₂ / 5% CO₂.

-

Intracellular Solution (ICS): 115 mM K-Gluconate, 4 mM NaCl, 2 mM ATP-Mg, 0.3 mM GTP-Na, and 40 mM HEPES. pH adjusted to 7.2 with KOH and osmolarity to ~270 mOsm.

-

TRPV4 agonist (e.g., 4α-Phorbol 12,13-didecanoate, 4α-PDD)

-

This compound

Procedure:

-

Cell Preparation: Plate TRPV4-expressing HEK293 cells onto glass coverslips 24-48 hours before recording.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with ICS.

-

Recording:

-

Mount the coverslip in the recording chamber and perfuse with ECS.

-

Approach a cell with the patch pipette and form a gigaohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

Apply a voltage ramp protocol (e.g., -100 mV to +100 mV over 200 ms) to elicit baseline currents.

-

Perfuse the cells with a TRPV4 agonist (e.g., 1 µM 4α-PDD) to activate TRPV4 channels and record the resulting currents.

-

Apply HC-067047 at various concentrations in the continued presence of the agonist and record the inhibition of the TRPV4 current.

-

Wash out HC-067047 to assess the reversibility of inhibition.

-

-

Data Analysis: Measure the current amplitude at a specific voltage (e.g., +80 mV and -80 mV) and plot the concentration-response curve for HC-067047 to determine the IC₅₀.

Figure 2. Experimental workflow for whole-cell patch-clamp analysis.

Intracellular Calcium Imaging

This method allows for the measurement of changes in intracellular calcium concentration in a population of cells in response to channel activation and inhibition.

Objective: To measure the inhibitory effect of HC-067047 on TRPV4-mediated calcium influx.

Materials:

-

Cells expressing TRPV4 (e.g., HEK293, primary cultured cells)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

TRPV4 agonist

-

This compound

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Plating: Seed cells in a 96-well plate or on glass-bottom dishes.

-

Dye Loading:

-

Prepare a loading solution containing Fluo-4 AM (e.g., 3 µM) and Pluronic F-127 (e.g., 0.1%) in HBSS.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add the Fluo-4 AM loading solution to the cells.

-

Incubate in the dark at room temperature for approximately 60 minutes.

-

-

Wash: Wash the cells with HBSS to remove excess dye.

-

Imaging:

-

Acquire a baseline fluorescence reading.

-

Add the TRPV4 agonist and record the increase in fluorescence.

-

In separate wells or after washout, pre-incubate the cells with various concentrations of HC-067047 before adding the agonist and record the fluorescence response.

-

-

Data Analysis: Calculate the change in fluorescence intensity (ΔF/F₀) and plot the concentration-response curve for HC-067047 to determine its IC₅₀.

Figure 3. Workflow for intracellular calcium imaging experiments.

Conclusion

This compound is a valuable pharmacological tool for the study of TRPV4 function. Its high potency and selectivity for TRPV4, demonstrated in both in vitro and in vivo models, make it a reliable inhibitor for elucidating the role of this channel in health and disease. While it exhibits a favorable selectivity profile, researchers should remain mindful of its potential off-target effects at higher concentrations, particularly on the hERG channel. The detailed experimental protocols provided in this guide are intended to facilitate the rigorous and reproducible investigation of TRPV4 pharmacology using HC-067047. As with any pharmacological agent, careful experimental design and appropriate control experiments are essential for the accurate interpretation of results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Inhibition of the cation channel TRPV4 improves bladder function in mice and rats with cyclophosphamide-induced cystitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | TRP Channel | 1481646-76-7 | Invivochem [invivochem.com]

- 5. TRPV4 promotes acoustic wave-mediated BBB opening via Ca2+/PKC-δ pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HC-067047 ≥98% (HPLC), TRPV4 antagonist, solid | Sigma-Aldrich [sigmaaldrich.com]

The Structure-Activity Relationship of HC-067047: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Potent and Selective TRPV4 Antagonist

HC-067047 has emerged as a critical pharmacological tool for investigating the physiological and pathological roles of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. Its potency and selectivity have made it a benchmark antagonist in numerous preclinical studies. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of HC-067047, detailing its mechanism of action, binding site interactions, and the experimental methodologies used to characterize its activity. This document is intended for researchers, scientists, and drug development professionals engaged in the study of TRPV4 and the discovery of novel modulators.

Core Concepts: Mechanism of Action and Selectivity

HC-067047 is a potent and selective antagonist of the TRPV4 ion channel, a non-selective cation channel involved in a variety of physiological processes, including mechanosensation, osmosensation, and thermosensation.[1][2] Dysregulation of TRPV4 has been implicated in several pathologies, such as pain, inflammation, and edema, making it a compelling target for therapeutic intervention.[1][3]

HC-067047 exerts its inhibitory effect by binding to a specific pocket within the TRPV4 channel, thereby preventing its activation by various stimuli.[4][5][6] This allosteric modulation stabilizes the channel in a closed conformation.[1][5] The compound has been shown to be highly selective for TRPV4 over other related TRP channels, including TRPV1, TRPV2, TRPV3, and TRPM8.[7]

Quantitative Analysis of HC-067047 Activity

The inhibitory potency of HC-067047 has been quantified across different species and experimental paradigms. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for the TRPV4 channel.

| Species/System | Assay Type | IC50 (nM) |

| Human TRPV4 | Whole-cell patch clamp | 48[7] |

| Human TRPV4 | Calcium Imaging | 25.0 ± 6.2[4] |

| Rat TRPV4 | Whole-cell patch clamp | 133[7] |

| Mouse TRPV4 | Whole-cell patch clamp | 17[7] |

| Endogenous Mouse Urothelial Cell TRPV4 | Calcium Imaging (4α-PDH induced) | 22[7] |

The Structural Basis of HC-067047 Activity: Insights from Cryo-EM

Recent advances in cryo-electron microscopy (cryo-EM) have provided unprecedented atomic-level insights into the binding of HC-067047 to the human TRPV4 channel.[4] These studies have revealed a distinct binding pocket located at the base of the S1-S4 voltage-sensor-like domain (VSLD).[4][5]

The interaction of HC-067047 with specific amino acid residues within this pocket is critical for its antagonistic activity. Key residues identified through structural and mutagenesis studies include those in the S2-S3 linker and the S4 and S5 helices.[6][8]

Key Interacting Residues in Human TRPV4:

| Residue | Location | Interaction Type (Predicted) |

| D546 | S2-S3 Linker | Crucial for inhibition[6] |

| Y591 | S4 Helix | Participates in HC-067047 interaction[6] |

Mutagenesis studies have confirmed the importance of these residues. For instance, mutating D546 to alanine (D546A) significantly reduces the inhibitory potency of HC-067047.[6]

Structure-Activity Relationship (SAR) Insights

Key Structural Features of HC-067047 for Activity:

-

Pyrrole-3-carboxamide Core: This central scaffold correctly positions the substituent groups for optimal interaction with the binding pocket.

-

2-Methyl and 5-Phenyl Groups on the Pyrrole Ring: These hydrophobic groups likely engage in van der Waals interactions within the binding pocket.

-

1-[3-(4-morpholinyl)propyl] Group: The morpholino group can act as a hydrogen bond acceptor and the propyl linker provides the necessary spacing and flexibility.

-

N-[3-(trifluoromethyl)phenyl] Group: The trifluoromethylphenyl moiety is crucial for potency, likely through hydrophobic and aromatic interactions with residues in the binding pocket.

Future SAR studies would likely involve systematic modifications at these positions to probe the chemical space and optimize properties such as potency, selectivity, and pharmacokinetic profiles.

Experimental Protocols for Characterizing HC-067047 Activity

The following are detailed methodologies for key experiments used to evaluate the antagonist activity of HC-067047 and its analogues.

Calcium Imaging Assay for TRPV4 Inhibition

This assay measures changes in intracellular calcium concentration ([Ca2+]i) in response to TRPV4 activation and its inhibition by antagonists.

Methodology:

-

Cell Culture and Transfection:

-

HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cells are transiently transfected with a plasmid encoding for human TRPV4 using a suitable transfection reagent.

-

Cells are plated onto poly-D-lysine coated coverslips or 96-well plates 24 hours post-transfection.

-

-

Fluorescent Calcium Indicator Loading:

-

Assay Procedure:

-

After loading, cells are washed to remove excess dye and incubated in HBSS.

-

A baseline fluorescence is recorded using a fluorescence microscope or a plate reader (excitation ~494 nm, emission ~516 nm for Fluo-4).

-

Cells are pre-incubated with varying concentrations of HC-067047 or vehicle for 10-20 minutes.

-

A TRPV4 agonist, such as GSK1016790A (e.g., 10 nM), is added to stimulate calcium influx.

-

Fluorescence intensity is recorded over time.

-

-

Data Analysis:

-

The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence (F0) from the peak fluorescence (F). The data is often presented as a ratio (ΔF/F0).

-

IC50 values are determined by plotting the percentage of inhibition of the agonist-induced calcium response against the concentration of HC-067047 and fitting the data to a dose-response curve.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion currents flowing through TRPV4 channels in the cell membrane.

Methodology:

-

Cell Preparation:

-

TRPV4-expressing cells are prepared as for calcium imaging.

-

-

Recording Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP (pH 7.2 with CsOH).

-

-

Electrophysiological Recording:

-

Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.

-

Cells are voltage-clamped at a holding potential of -60 mV.

-

TRPV4 currents are elicited by applying a voltage ramp (e.g., from -100 mV to +100 mV over 200 ms) or by perfusion with a TRPV4 agonist.

-

After obtaining a stable baseline current, cells are perfused with varying concentrations of HC-067047 followed by the agonist.

-

-

Data Analysis:

-

The amplitude of the agonist-induced current is measured in the absence and presence of the antagonist.

-

The percentage of inhibition is calculated for each concentration of HC-067047, and IC50 values are determined by fitting the data to a dose-response curve.

-

In Vivo Cystometry in Rodent Models

Cystometry is used to assess bladder function and is a valuable in vivo assay to evaluate the efficacy of TRPV4 antagonists in models of bladder dysfunction.[7]

Methodology:

-

Animal Model:

-

Female Sprague-Dawley rats or C57BL/6 mice are commonly used.

-

Bladder overactivity can be induced by injecting cyclophosphamide (CYP) to cause cystitis.[7]

-

-

Surgical Implantation of Catheter:

-

Animals are anesthetized.

-

A catheter is implanted into the dome of the bladder and secured with a purse-string suture. The other end of the catheter is tunneled subcutaneously and externalized at the back of the neck.

-

-

Cystometric Recordings:

-

After a recovery period, the conscious and freely moving animal is placed in a metabolic cage.

-

The bladder catheter is connected to a pressure transducer and an infusion pump.

-

Saline is infused into the bladder at a constant rate (e.g., 10 ml/hr for rats).

-

Intravesical pressure is continuously recorded. Micturition volumes can be measured using a fluid collector placed on a balance.

-

After a baseline recording period, HC-067047 or vehicle is administered (e.g., intraperitoneally).

-

Cystometric parameters are recorded post-treatment.

-

-

Data Analysis:

-

The following parameters are analyzed: micturition pressure, bladder capacity, voiding interval, and voided volume.

-

The effects of HC-067047 on these parameters are compared to baseline and vehicle-treated animals.

-

Conclusion

HC-067047 stands as a cornerstone tool for the study of TRPV4. Its well-characterized potency, selectivity, and mechanism of action, further elucidated by recent structural studies, provide a solid foundation for its use in target validation and as a lead compound for the development of novel therapeutics. The detailed experimental protocols provided herein offer a practical guide for researchers aiming to investigate the effects of HC-067047 and other potential TRPV4 modulators. A deeper understanding of the structure-activity relationship of HC-067047 and its analogues will undoubtedly accelerate the discovery of new medicines targeting TRPV4-related pathologies.

References

- 1. What are TRPV4 antagonists and how do they work? [synapse.patsnap.com]

- 2. TRPV4 agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural Pharmacology of TRPV4 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure of human TRPV4 in complex with GTPase RhoA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances on the structure and the function relationships of the TRPV4 ion channel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural determinants of TRPV4 inhibition and identification of new antagonists with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of the cation channel TRPV4 improves bladder function in mice and rats with cyclophosphamide-induced cystitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. hellobio.com [hellobio.com]

Species-Specific Activity of HC-067047 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

HC-067047 hydrochloride is a small molecule compound recognized for its potent and selective antagonist activity against the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.[1] TRPV4 is a widely expressed non-selective cation channel that functions as a polymodal sensor, responding to a variety of stimuli including heat, osmotic pressure, and mechanical stress. Its involvement in numerous physiological and pathophysiological processes has made it an attractive target for therapeutic intervention. This technical guide provides an in-depth analysis of the species-specific activity of HC-067047, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows to support further research and drug development efforts.

Core Mechanism of Action

HC-067047 acts as a potent and selective antagonist of the TRPV4 ion channel.[2] Its mechanism is characterized by a reversible, non-competitive inhibition of the channel.[3][4] This means that HC-067047 can block channel activity regardless of the type of stimulus that activates it, including heat, osmotic changes, arachidonic acid, and synthetic ligands.[3][4][5] The compound exhibits high selectivity for TRPV4 over other closely related TRP channels such as TRPV1, TRPV2, and TRPV3.[2][5]

Quantitative Data: Species-Specific Potency

The inhibitory potency of HC-067047 on TRPV4 channels demonstrates notable variability across different species. The half-maximal inhibitory concentration (IC₅₀) values, a standard measure of antagonist potency, have been determined for human, mouse, and rat TRPV4 orthologs.

| Species | TRPV4 Ortholog | IC₅₀ (nM) |

| Human | hTRPV4 | 48 ± 6[3][4][5][6] |

| Mouse | mTRPV4 | 17 ± 3[3][4][5][6] |

| Rat | rTRPV4 | 133 ± 25[3][4][5][6] |

Table 1: Comparative IC₅₀ values of HC-067047 for human, mouse, and rat TRPV4 orthologs.

Experimental Protocols

The characterization of HC-067047's species-specific activity has been established through a series of well-defined in vitro and in vivo experiments.

In Vitro Potency Determination: Whole-Cell Electrophysiology

The IC₅₀ values for the different species' TRPV4 orthologs were determined using whole-cell patch-clamp electrophysiology.

-

Cell Line: Human Embryonic Kidney (HEK) cells were utilized for the heterologous expression of the specific TRPV4 orthologs (human, mouse, or rat).[3]

-

Experimental Procedure:

-

HEK cells were transfected with the cDNA encoding the desired TRPV4 ortholog.

-

Whole-cell currents were recorded from single transfected cells.

-

The TRPV4 channels were activated by applying a known agonist, such as 4α-phorbol 12,13-didecanoate (4α-PDD).[3]

-

HC-067047 was then perfused at varying concentrations to determine its inhibitory effect on the agonist-induced currents.

-

The concentration of HC-067047 that produced a 50% reduction in the current was determined as the IC₅₀ value. The inhibition by HC-067047 was found to be reversible upon washout of the compound.[3][6]

-

In Vitro Functional Assay: Calcium Imaging

Calcium imaging experiments were conducted to confirm the inhibitory activity of HC-067047 on endogenous TRPV4 channels.

-

Cell Type: Cultured mouse urothelial cells, which endogenously express TRPV4, were used.[3][5]

-

Experimental Procedure:

-

Urothelial cells were loaded with a calcium-sensitive fluorescent dye.

-

The cells were stimulated with the TRPV4 agonist 4α-phorbol 12,13-dihexanoate (4α-PDH) to induce an increase in intracellular calcium.[2][5]

-

HC-067047 was applied to the cells to measure its ability to block the agonist-induced calcium influx.

-

The IC₅₀ for the inhibition of the endogenous TRPV4-mediated response in mouse urothelial cells was determined to be 22 ± 1 nM.[3][5]

-

In Vivo Efficacy Model: Cyclophosphamide-Induced Cystitis

The in vivo efficacy of HC-067047 was evaluated in mouse and rat models of cyclophosphamide-induced cystitis, a condition characterized by bladder inflammation and overactivity.

-

Animal Models: Wild-type (WT) and TRPV4 knockout (Trpv4-/-) mice, as well as rats, were used.[7][8][9]

-

Experimental Procedure:

-

Cystitis was induced in the animals by a single intraperitoneal injection of cyclophosphamide.

-

HC-067047 (at doses up to 50 mg/kg) was administered via intraperitoneal injection.[7][9][10]

-

Bladder function was assessed using cystometry to measure parameters such as functional bladder capacity and micturition frequency.[7][8][9]

-

Results showed that HC-067047 significantly increased functional bladder capacity and reduced voiding frequency in both mice and rats with cystitis.[3][8]

-

Importantly, HC-067047 had no effect on the bladder function of Trpv4-/- mice, confirming that its in vivo effects are specifically mediated through the TRPV4 channel.[7][8][9]

-

Visualizations: Signaling Pathways and Workflows

Caption: TRPV4 channel activation and inhibition by HC-067047.

Caption: Workflow for IC₅₀ determination via whole-cell patch clamp.

Caption: Experimental workflow for the in vivo cystitis model.

Conclusion

This compound is a well-characterized, potent, and selective TRPV4 antagonist with demonstrable species-specific activity. The compound is most potent against the mouse TRPV4 ortholog, followed by the human and then the rat orthologs. These differences in potency are critical for the design and interpretation of both preclinical and translational studies. The detailed experimental protocols and workflows provided herein offer a comprehensive guide for researchers aiming to investigate the therapeutic potential of TRPV4 antagonism across different species.

References

- 1. HC-067047 - Wikipedia [en.wikipedia.org]

- 2. rndsystems.com [rndsystems.com]

- 3. pnas.org [pnas.org]

- 4. pnas.org [pnas.org]

- 5. Inhibition of the cation channel TRPV4 improves bladder function in mice and rats with cyclophosphamide-induced cystitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound | TRP Channel | 1481646-76-7 | Invivochem [invivochem.com]

The Role of TRPV4 Channels in Pulmonary Edema: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that is permeable to Ca2+. It is widely expressed in various tissues and cells, including the lung. In the pulmonary system, TRPV4 is found in the vascular endothelium, alveolar epithelial cells, and immune cells such as macrophages.[1][2] This channel acts as a polymodal sensor, responding to a variety of stimuli including mechanical stress (e.g., shear stress from blood flow, cell swelling), temperature, and chemical agonists. Activation of TRPV4 leads to an influx of Ca2+, which triggers a cascade of downstream signaling events.

Emerging evidence strongly implicates the TRPV4 channel as a critical mediator in the pathogenesis of pulmonary edema, a life-threatening condition characterized by the accumulation of fluid in the lungs.[1][3] Overactivation of TRPV4 disrupts the integrity of the alveolo-capillary barrier, leading to increased vascular permeability and subsequent fluid leakage into the interstitial and alveolar spaces.[1] This guide provides an in-depth technical overview of the role of TRPV4 in pulmonary edema, summarizing key quantitative data, detailing experimental protocols, and visualizing the core signaling pathways.

Core Signaling Pathway of TRPV4 in Pulmonary Edema

The activation of TRPV4 channels in pulmonary endothelial and epithelial cells is a central event in the development of pulmonary edema. The influx of Ca2+ through TRPV4 triggers a series of intracellular events that culminate in the disruption of the endothelial and epithelial barriers.

-

Activation by Mechanical and Chemical Stimuli: Increased intravascular pressure, as seen in heart failure, or mechanical stretch from ventilator-induced lung injury (VILI), can activate TRPV4 channels.[2][4] Additionally, endogenous chemical activators, such as arachidonic acid metabolites, can also trigger channel opening.[5]

-

Calcium Influx and Downstream Signaling: The primary consequence of TRPV4 activation is an influx of Ca2+. This rise in intracellular Ca2+ can lead to the activation of various downstream effectors, including nitric oxide synthase (NOS) and phospholipase A2. The increased Ca2+ can also induce Ca2+-induced Ca2+ release from internal stores, amplifying the signal.[6]

-

Barrier Disruption: The signaling cascade initiated by TRPV4 activation ultimately leads to the disassembly of adherens and tight junctions between endothelial and epithelial cells. This increases the permeability of the alveolo-capillary barrier, allowing fluid and proteins to leak from the capillaries into the lung tissue and airspaces, resulting in pulmonary edema.

Quantitative Data on TRPV4 in Pulmonary Edema

The following tables summarize key quantitative findings from preclinical studies investigating the role of TRPV4 in different models of pulmonary edema.

Table 1: Effect of TRPV4 Inhibition on Pulmonary Edema

| Model of Pulmonary Edema | Animal Model | TRPV4 Inhibitor | Outcome Measure | Result | Reference |

| Heart Failure | Mouse | GSK2193874 | Lung Wet/Dry Weight Ratio | Significant reduction | [7] |

| Heart Failure | Rat | GSK2193874 | Arterial Oxygenation | Significant improvement | [8] |

| Ventilator-Induced Lung Injury | Mouse | GSK2193874 | Lung Vascular Permeability | Significant decrease | [2] |

| Acid-Induced Lung Injury | Mouse | HC-067047 | Bronchoalveolar Lavage (BAL) Fluid Protein | Significant reduction | [2] |

| Chlorine-Induced Lung Injury | Mouse | GSK2193874 | Blood Oxygen Saturation | Significant improvement | [2] |

Table 2: Impact of TRPV4 Deletion in Mouse Models of Pulmonary Edema

| Model of Pulmonary Edema | Outcome Measure | Wild-Type Mice | TRPV4 Knockout Mice | Reference |

| High Vascular Pressure | Lung Wet/Dry Weight Ratio | Increased | No significant increase | [9] |

| Ventilator-Induced Lung Injury | Filtration Coefficient (Kf) | >2.2-fold increase | No significant increase | [4] |

| Acid-Induced Lung Injury | BAL Fluid Neutrophil Count | Significantly elevated | Significantly lower | [10] |

| Ischemia-Reperfusion Injury | Lung Edema | Present | Significantly enhanced | [11] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols used to study the role of TRPV4 in pulmonary edema.

In Vivo Models of Pulmonary Edema

-

Heart Failure-Induced Pulmonary Edema:

-

Animal Model: Mice or rats.

-

Procedure: Myocardial infarction is induced by permanent ligation of the left anterior descending coronary artery. This leads to left ventricular dysfunction and subsequent pulmonary edema.

-

Assessment: Pulmonary edema is quantified by measuring the lung wet-to-dry weight ratio. Arterial blood gases are analyzed to assess oxygenation.[7][8]

-

-

Ventilator-Induced Lung Injury (VILI):

-

Animal Model: Mice.

-

Procedure: Animals are mechanically ventilated with high peak inflation pressures (e.g., 35 cmH2O) for a defined period (e.g., 30 minutes).

-

Assessment: Lung vascular permeability is measured by determining the filtration coefficient (Kf) in isolated perfused lungs.[4]

-

Measurement of Lung Vascular Permeability

-

Evans Blue Dye Extravasation:

-

Principle: Evans blue dye binds to albumin in the circulation. Extravasation of the dye into the lung tissue is a measure of increased vascular permeability.

-

Procedure: Evans blue dye is injected intravenously. After a set time, the lungs are perfused to remove intravascular dye, and the amount of dye in the lung tissue is quantified spectrophotometrically.

-

-

Bronchoalveolar Lavage (BAL):

-

Principle: The protein concentration in the fluid recovered from a lung lavage is an indicator of alveolo-capillary barrier disruption.

-

Procedure: The lungs are lavaged with a known volume of saline. The recovered BAL fluid is centrifuged, and the protein concentration in the supernatant is measured.

-

Cellular and Molecular Assays

-

Calcium Imaging:

-

Principle: To measure changes in intracellular calcium concentration ([Ca2+]i) in response to TRPV4 activation.

-

Procedure: Lung endothelial or epithelial cells are loaded with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM). The cells are then stimulated with a TRPV4 agonist (e.g., GSK1016790A), and changes in fluorescence are monitored using a fluorescence microscope.[12]

-

-

Western Blotting:

-

Principle: To determine the expression levels of TRPV4 protein in lung tissue or cultured cells.

-

Procedure: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with a specific primary antibody against TRPV4, followed by a secondary antibody conjugated to a detectable enzyme.[13][14]

-

Therapeutic Potential of TRPV4 Inhibition

The central role of TRPV4 in the pathogenesis of pulmonary edema makes it an attractive therapeutic target. Several preclinical studies have demonstrated that pharmacological inhibition of TRPV4 can prevent or resolve pulmonary edema in various animal models.[2][7]

-

Small Molecule Inhibitors: A number of selective TRPV4 inhibitors, such as GSK2193874 and HC-067047, have been developed and shown to be effective in reducing lung injury and improving respiratory function in preclinical models.[2][7] GSK2193874, an orally active TRPV4 blocker, has been shown to prevent and resolve pulmonary edema in both acute and chronic heart failure models.[7]

-

Gene Therapy Approaches: More targeted approaches are also being explored. For instance, adeno-associated virus (AAV) vectors have been used to deliver a gene that inhibits the mechanotransduction pathway leading to TRPV4 activation in lung cells, successfully suppressing pulmonary barrier leakage in a lung-on-a-chip model.[15]

The development of TRPV4-targeted therapies holds significant promise for the treatment of pulmonary edema. Further research is needed to translate these promising preclinical findings into effective clinical treatments for patients.

References

- 1. Endothelial TRPV4 channels in lung edema and injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Urgent reconsideration of lung edema as a preventable outcome in COVID-19: inhibition of TRPV4 represents a promising and feasible approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Role of TRPV4 in the Mechanotransduction of Shear Stress in Endothelial Cells - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Endothelial TRPV4 channels modulate vascular tone by Ca2+‐induced Ca2+ release at inositol 1,4,5‐trisphosphate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ahajournals.org [ahajournals.org]

- 9. Fluid-induced lung injury-role of TRPV4 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. atsjournals.org [atsjournals.org]

- 11. TRPV4 channels are essential for alveolar epithelial barrier function as protection from lung edema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and in vitro evaluation of new TRPV4 ligands and biodistribution study of an 11C-labeled radiotracer in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Gene therapy technique offers a more targeted approach for treatment of pulmonary edema - AIP.ORG [aip.org]

Methodological & Application

Application Notes and Protocols for HC-067047 Hydrochloride In Vivo Dosing

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the in vivo application of HC-067047 hydrochloride, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) cation channel.[1][2][3][4][5][6] The information presented herein is intended to facilitate the design and execution of pre-clinical studies investigating the therapeutic potential of TRPV4 inhibition.

Mechanism of Action

HC-067047 is a selective TRPV4 channel antagonist that reversibly inhibits currents through human, rat, and mouse TRPV4 orthologs.[2][3][4][5] The compound has been demonstrated to be effective in various animal models, particularly in studies related to bladder dysfunction, where it has been shown to increase functional bladder capacity and reduce urination frequency.[1][3][7] Its in vivo effects are on-target, as the compound did not affect bladder function in TRPV4 knockout mice.[1][3][7] The inhibitory action of HC-067047 on TRPV4 channels makes it a valuable tool for investigating the physiological and pathophysiological roles of this channel.

The proposed mechanism involves the blockade of TRPV4 channels, which are implicated in various cellular signaling processes. The following diagram illustrates the signaling pathway in the context of bladder dysfunction.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency of HC-067047

| Species/Cell Type | IC50 Value (nM) | Assay |

| Human TRPV4 | 48 ± 6 | Whole-cell patch clamp |

| Mouse TRPV4 | 17 ± 3 | Whole-cell patch clamp |

| Rat TRPV4 | 133 ± 25 | Whole-cell patch clamp |

| Mouse Urothelial Cells (endogenous TRPV4) | 22 ± 1 | Ca2+ imaging |

Data sourced from Everaerts et al., 2010.[1]

Table 2: In Vivo Dosing and Administration Routes

| Animal Model | Species | Dose | Route of Administration | Key Findings |

| Cyclophosphamide-Induced Cystitis | Mouse, Rat | 10 mg/kg | Intraperitoneal (i.p.) | Increased functional bladder capacity and reduced micturition frequency.[1][3][7] |

| Cyclophosphamide-Induced Cystitis | Mouse | 0-50 mg/kg | Intraperitoneal (i.p.) | Dose-dependent decrease in voiding frequency and increase in voided volume.[1][3] |

| Chronic Urothelial Overexpression of NGF | Mouse | 1 µM | Intravesical | Reversed increased voiding frequency and reduced voided volume.[8] |

| Sepsis (Endotoxemia) | Mouse | 10 mg/kg | Intraperitoneal (i.p.) | Reduced water intake.[9] |

| Myocardial Ischemia/Reperfusion | Mouse | 5, 10, 20 mg/kg (once/8h) | Not specified | Dose-dependent reduction in infarct size and improved cardiac function.[10] |

Experimental Protocols

Below are detailed protocols for the in vivo administration of this compound based on published studies.

Protocol 1: Intraperitoneal (i.p.) Administration in a Mouse Model of Bladder Dysfunction

This protocol is adapted from studies on cyclophosphamide-induced cystitis.[1]

1. Materials:

- This compound

- Vehicle: 10% Dimethyl sulfoxide (DMSO) in saline[9]

- Cyclophosphamide (for disease induction)

- Sterile syringes and needles (27-gauge or smaller)

- Appropriate mouse strain (e.g., C57BL/6)

2. Procedure:

- Disease Induction: Induce cystitis by intraperitoneal injection of cyclophosphamide.

- Drug Preparation: Prepare a stock solution of HC-067047 in DMSO. On the day of the experiment, dilute the stock solution with sterile saline to the final desired concentration (e.g., for a 10 mg/kg dose) and a vehicle composition of 10% DMSO. Ensure the final injection volume is appropriate for the animal's weight (e.g., 500 µL).[9]